molecular formula C13H15ClN2O2S B2590527 4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one CAS No. 1103335-53-0

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one

Cat. No.: B2590527
CAS No.: 1103335-53-0
M. Wt: 298.79
InChI Key: LVNYUGGRYUBTCK-UHFFFAOYSA-N
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Description

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one is a synthetic small molecule of interest in medicinal chemistry research. Its structure incorporates a piperazin-2-one scaffold, a motif frequently investigated for its diverse biological activities and presence in pharmacologically active compounds . The molecule is functionally diversified by the presence of a (4-chlorophenyl)thio)acetyl side chain, a group found in other research compounds such as {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid . This specific molecular architecture makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the development of new bioactive agents. The integration of the chlorophenylthio moiety suggests potential for the compound to be studied in projects involving enzyme inhibition or receptor modulation. Furthermore, compounds featuring piperazine and chlorophenyl subunits are often examined as ligands for various receptors or as inhibitors of enzymes . Researchers may utilize this compound as a key building block in the synthesis of more complex molecules for high-throughput screening or as a probe in mechanistic studies. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper handling and use in a controlled laboratory setting.

Properties

IUPAC Name

4-[2-(4-chlorophenyl)sulfanylacetyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNYUGGRYUBTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one typically involves the following steps:

    Formation of the Chlorophenylthioacetyl Intermediate: This step involves the reaction of 4-chlorothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-chlorophenylthioacetyl chloride.

    Coupling with Piperazine: The intermediate is then reacted with 3-methylpiperazine in the presence of a suitable solvent like dichloromethane and a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Piperazinone vs. Pyrazolone Cores: Piperazinones (6-membered rings with two nitrogen atoms) exhibit greater conformational flexibility compared to pyrazolones (5-membered rings). This flexibility may enhance binding to diverse biological targets but could reduce selectivity .
  • Substituent Effects: The 4-chlorophenyl group, common in THPA6 and the pyrazole derivative from Alsayari et al., correlates with enhanced antimicrobial and anti-inflammatory activities. However, replacing the thiazole (THPA6) with a piperazinone ring in the target compound may alter solubility and metabolic stability due to reduced aromaticity .

Physicochemical and Computational Insights

  • Computational Predictions : Density-functional theory (DFT) methods, such as the Becke three-parameter hybrid functional (B3LYP) , and correlation-energy models (e.g., Colle-Salvetti ), could predict the electronic properties and stability of the target compound. For example, the exact-exchange component in B3LYP improves thermochemical accuracy, which is critical for modeling reaction pathways or binding energies .

Biological Activity

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chlorophenylthioacetyl group, which influences its reactivity and biological properties. Its IUPAC name is 4-[2-(4-chlorophenyl)sulfanylacetyl]-3-methylpiperazin-2-one. The molecular formula is C13H15ClN2O2SC_{13}H_{15}ClN_2O_2S, and it has been identified with the CAS number 1103335-53-0.

PropertyValue
Molecular Weight300.79 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially targeting bacterial cell membranes or metabolic pathways.
  • Anticancer Effects : Research indicates that it may induce apoptosis in cancer cells, possibly through the activation of caspases or inhibition of anti-apoptotic proteins.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, including proteases and kinases.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant activity against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

A series of studies evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicate that it has potential as an anticancer agent.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa10.5
A54912.3
MCF-78.7

Case Studies

  • Case Study on Anticancer Effects : A study published in Cancer Research demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer.
  • Case Study on Antimicrobial Efficacy : Research conducted by Zhang et al. highlighted the effectiveness of the compound against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.

Synthesis and Production

The synthesis of this compound involves several key steps:

  • Formation of Chlorophenylthioacetyl Intermediate :
    • Reacting 4-chlorothiophenol with chloroacetyl chloride in the presence of triethylamine.
  • Coupling with Piperazine :
    • The intermediate is then reacted with 3-methylpiperazine using dichloromethane as a solvent.

Table 4: Synthesis Steps

StepReagents/Conditions
Chlorophenylthioacetyl4-chlorothiophenol, chloroacetyl chloride, triethylamine
Coupling3-methylpiperazine, dichloromethane, potassium carbonate

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